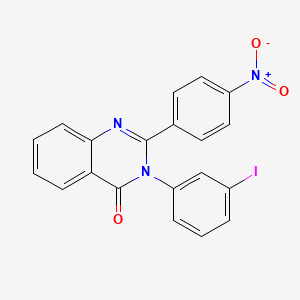

3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Description

Properties

IUPAC Name |

3-(3-iodophenyl)-2-(4-nitrophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12IN3O3/c21-14-4-3-5-16(12-14)23-19(13-8-10-15(11-9-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWRBKLHTRAXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12IN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.

Introduction of the Iodophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using iodine reagents.

Introduction of the Nitrophenyl Group: This step involves nitration reactions, typically using nitric acid or other nitrating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed. Major products formed from these reactions include various substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(3-Iodophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one exhibit promising anticancer properties. Studies have demonstrated that quinazoline derivatives can inhibit tumor growth by targeting various signaling pathways involved in cancer progression. The presence of iodine and nitro groups enhances the compound's ability to interact with biological targets, potentially leading to increased cytotoxicity against cancer cells.

Case Study :

A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer activity. It was found that modifications at the 3-position significantly influenced the compounds' efficacy against multiple cancer cell lines, suggesting a structure-activity relationship that could be leveraged in drug design .

Neuropharmacological Applications

The compound's structural features suggest potential neuropharmacological applications, particularly as a modulator of neurotransmitter systems. Compounds with similar scaffolds have been investigated for their effects on serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and schizophrenia.

Research Insight :

A recent study highlighted the neuroprotective effects of quinazoline derivatives in models of neurodegeneration. The findings suggest that these compounds could mitigate oxidative stress and inflammation in neuronal cells, indicating their potential as therapeutic agents for neurodegenerative diseases .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of quinazoline derivatives. Preliminary studies have shown that certain modifications can enhance antibacterial and antifungal activities. The iodophenyl and nitrophenyl substituents may contribute to this effect by disrupting microbial cell membranes or interfering with metabolic processes.

Data Summary :

Mechanism of Action

The mechanism of action of 3-(3-IODOPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate specific enzymes involved in biological processes.

Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolinones

Substituent-Driven Electronic and Steric Effects

The table below compares key structural attributes of 3-(3-iodophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one with similar quinazolinone derivatives:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances electrophilicity compared to methoxy or methyl groups in analogs . This may reduce solubility but improve binding to hydrophobic enzyme pockets.

- Halogen vs. Sulfonamide Substituents: The iodine atom in the target compound could engage in halogen bonding (strength: ~5–35 kJ/mol), while sulfonamide groups in the analog from enable hydrogen bonding and enhanced COX-2 affinity .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (469.23 g/mol) has a higher molecular weight than most analogs, likely reducing aqueous solubility. Sulfonamide-containing derivatives (e.g., ) may exhibit better solubility due to polar sulfonamide groups .

- Thermal Stability: Quinazolinones with nitro groups (e.g., the target compound) typically exhibit moderate thermal stability, whereas amino-substituted analogs () may degrade faster due to nucleophilic reactivity .

COX-2 Inhibition

The sulfonamide-containing quinazolinone from demonstrated 47.1% COX-2 inhibition at 20 μM, attributed to the sulfonamide’s ability to mimic arachidonic acid’s carboxylate group in the enzyme’s active site .

Antimicrobial Potential

coli and C. albicans. This suggests that the nitro group in the target compound could confer similar properties if tested .

Biological Activity

3-(3-Iodophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies, including its effects on different biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H12IN3O2

- Molecular Weight : 393.18 g/mol

- CAS Number : 446292-04-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. The compound has shown effectiveness against various bacterial strains, which is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| E. coli | 8 | 32 (Ciprofloxacin) |

| S. aureus | 16 | 64 (Methicillin) |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Cytotoxicity Studies

Cytotoxicity assays conducted on human normal cells revealed that while the compound effectively targets cancer cells, it exhibits relatively low toxicity towards normal cells, indicating a favorable therapeutic index.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 12 |

| Normal Human Cells | >50 |

In Vitro Studies

In vitro studies have demonstrated that the compound possesses antioxidant properties, reducing oxidative stress markers in cellular models. This activity suggests potential applications in diseases where oxidative stress plays a critical role.

In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound compared to untreated controls.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(3-iodophenyl)-2-(4-nitrophenyl)-3,4-dihydroquinazolin-4-one?

Answer:

The synthesis typically involves cyclocondensation reactions. A general approach includes:

- Step 1: Reacting a substituted aldehyde (e.g., 3-iodobenzaldehyde) with a nitro-substituted aniline derivative under acidic conditions (e.g., HCl or acetic acid) to form an imine intermediate.

- Step 2: Cyclization via nucleophilic attack, often catalyzed by Lewis acids (e.g., ZnCl₂), to yield the dihydroquinazolinone core.

- Key considerations: Solvent choice (polar aprotic solvents like DMF enhance reactivity) and temperature control (reflux conditions improve yield). Purification via column chromatography is recommended to isolate the product from by-products .

Advanced: How can reaction conditions be optimized to minimize by-product formation during synthesis?

Answer:

- By-product analysis: Use TLC or HPLC to identify impurities, such as uncyclized intermediates or oxidation by-products (e.g., quinazolinone overoxidation).

- Optimization strategies:

- Catalyst screening: Test alternatives to ZnCl₂ (e.g., FeCl₃) to reduce side reactions.

- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity.

- Inert atmosphere: Prevents iodine displacement or nitro-group reduction under oxidative conditions.

- Case study: Evidence from similar quinazolinones shows that lowering reaction temperature to 60°C and using anhydrous solvents (e.g., THF) reduces dimerization .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- 1H/13C NMR: Assign signals for the iodophenyl (δ ~7.5–8.0 ppm) and nitrophenyl (δ ~8.2–8.5 ppm) groups. Coupling constants confirm stereochemistry.

- X-ray crystallography: Use SHELXL (via SHELXTL suite) for refinement. Key parameters:

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm error.

Advanced: How can computational docking predict the compound’s interaction with biological targets?

Answer:

- Software: AutoDock Vina offers improved scoring function accuracy and parallel processing.

- Workflow:

- Protein preparation: Remove water molecules and add hydrogens using UCSF Chimera.

- Grid box setup: Focus on binding pockets (e.g., ATP-binding sites in kinases).

- Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable).

- Case study: For nitro-substituted heterocycles, the nitrophenyl group often engages in π-π stacking with aromatic residues (e.g., Tyr in kinase targets) .

Advanced: How to resolve discrepancies in biological activity data across assays?

Answer:

- Potential causes:

- Assay variability (e.g., cell line differences, ATP concentrations in kinase assays).

- Compound stability (e.g., nitro-group reduction under physiological conditions).

- Troubleshooting steps:

- Purity validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Metabolic stability testing: Incubate with liver microsomes to assess degradation.

- Orthogonal assays: Compare enzyme inhibition (IC₅₀) with cell-based viability (CC₅₀) to identify off-target effects .

Advanced: What strategies address crystallographic disorder in X-ray structures of this compound?

Answer:

- Disorder sources: Iodine’s high electron density and nitro-group flexibility.

- Refinement in SHELXL:

- Apply PART commands to model disordered regions (e.g., alternate conformations for the nitrophenyl group).

- Use ISOR restraints to limit anisotropic displacement parameters.

- Validation: Check R-factor convergence (<0.05) and omit maps for ambiguous regions .

Basic: How does the electronic nature of substituents influence reactivity and bioactivity?

Answer:

- Iodophenyl group: Heavy atom effect enhances X-ray diffraction but may reduce solubility.

- Nitrophenyl group: Strong electron-withdrawing effect stabilizes the quinazolinone core and influences binding to redox-active targets (e.g., nitroreductases).

- Structure-activity relationship (SAR): Comparative studies with des-iodo or des-nitro analogs show reduced activity, highlighting their roles in target engagement .

Advanced: What computational tools model the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.